molecular formula C6H8O6P2 B1211518 Benzenediphosphonic acid CAS No. 37451-80-2

Benzenediphosphonic acid

Cat. No.: B1211518
CAS No.: 37451-80-2
M. Wt: 238.07 g/mol
InChI Key: NNJPAMQRBHASEV-UHFFFAOYSA-N
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Description

Molecular Architecture and Isomeric Variations

This compound exhibits a fundamental molecular architecture consisting of a benzene ring substituted with two phosphonic acid groups at different positions, resulting in three primary isomeric forms. The general molecular formula for all isomers is C₆H₈O₆P₂, with a molecular weight of approximately 238.07 grams per mole. Each phosphonic acid group contains a tetrahedral phosphorus center bonded to one carbon atom of the benzene ring and three oxygen atoms, two of which bear hydroxyl groups in the fully protonated form.

The three distinct isomeric arrangements correspond to the ortho-, meta-, and para-substitution patterns established in classical aromatic chemistry nomenclature. The ortho-isomer features phosphonic acid groups at the 1,2-positions of the benzene ring, creating an angular molecular geometry with the functional groups in close spatial proximity. This configuration results in potential intramolecular interactions and constrains the molecular conformation due to steric considerations. The meta-isomer positions the phosphonic acid groups at the 1,3-positions, generating an angular arrangement that provides intermediate spatial separation between the functional groups. The para-isomer places the phosphonic acid groups at the 1,4-positions, creating a linear molecular arrangement with maximum separation between the functional groups and enhanced molecular symmetry.

The structural rigidity imposed by the benzene ring creates a fixed geometry that significantly influences the compound's coordination behavior and complex stability characteristics. This architectural constraint differentiates benzenediphosphonic acids from their aliphatic counterparts, where conformational flexibility allows for variable spatial relationships between phosphonic acid groups. The phosphonic acid groups introduce strong acidic character to the molecules, with typical first and second dissociation constants reflecting the diprotic nature of each phosphonic acid functionality.

Crystallographic Analysis and Unit Cell Parameters

Crystallographic investigations of this compound derivatives have revealed detailed structural parameters that illuminate the solid-state organization of these compounds. The vanadium benzene-1,3-diphosphonate complex exhibits a tetragonal crystal system with space group I41/acd. The unit cell dimensions for this coordination compound are characterized by parameters a = b = 23.2069 Angstroms and c = 12.29130 Angstroms, resulting in a unit cell volume of 6619.66 cubic Angstroms.

The structure determination employed powder X-ray diffraction data analyzed through direct methods and refined using the Rietveld methodology. The refinement process incorporated distance and angle restraints for carbon-carbon, carbon-phosphorus, and phosphorus-oxygen bonds to ensure chemically reasonable geometries. The final crystallographic refinement achieved satisfactory agreement between calculated and observed diffraction patterns, with reliability factors indicating high-quality structural solutions.

Parameter Value
Crystal System Tetragonal
Space Group I41/acd
Unit Cell Dimension a, b 23.2069(3) Å
Unit Cell Dimension c 12.29130(17) Å
Unit Cell Volume 6619.66(17) ų
Reliability Factor Rwp 6.46%
Goodness of Fit 2.33%
Bragg Reliability Factor 3.96%

The crystallographic analysis reveals the formation of channel-type helical micropores along specific crystallographic directions, with a calculated limiting pore diameter of 2.97 Angstroms. This structural feature suggests potential applications in molecular separation or selective adsorption processes, although experimental verification of porosity through water adsorption studies has proven challenging.

Comparative Analysis of ortho-, meta-, and para-Substituted Derivatives

The comparative analysis of positional isomers reveals significant differences in molecular properties and coordination behavior arising from the spatial arrangement of phosphonic acid groups. The para-substituted derivative, benzene-1,4-diphosphonic acid, demonstrates the highest degree of structural symmetry due to the linear arrangement of functional groups. This isomer possesses a center of inversion and exhibits equivalent environments for both phosphonic acid groups, resulting in simplified spectroscopic signatures and predictable coordination geometries.

The meta-substituted derivative, benzene-1,3-diphosphonic acid, creates an angular molecular architecture that facilitates unique coordination modes with metal centers. The geometric constraints imposed by the 1,3-substitution pattern enable the formation of extended network structures and coordination polymers with distinctive topologies. Kinetic studies of uranium coordination with related benzene-1,2-diphosphonic acid demonstrate the influence of geometric constraints on complex formation and dissociation rates.

Isomer Substitution Pattern CAS Number Molecular Symmetry Coordination Geometry
ortho 1,2-diphosphonic Not specified C₂ᵥ Chelating bidentate
meta 1,3-diphosphonic Not specified C₂ᵥ Angular bridging
para 1,4-diphosphonic 37451-80-2, 880-68-2 D₂ₕ Linear bridging

The coordination chemistry of these isomers exhibits distinct patterns based on the spatial arrangement of donor atoms. The ortho-isomer typically functions as a chelating ligand due to the proximity of phosphonic acid groups, enabling coordination to a single metal center through multiple bonds. The meta-isomer demonstrates versatility in forming both chelating and bridging coordination modes, depending on the specific metal center and reaction conditions. The para-isomer predominantly adopts bridging coordination modes that facilitate the construction of extended network structures and metal-organic frameworks.

Thermodynamic stability comparisons reveal that the para-isomer generally exhibits the highest thermal stability due to reduced steric strain and optimal electronic delocalization. Variable temperature powder X-ray diffraction studies of coordination compounds indicate that structural integrity is maintained up to approximately 250 degrees Celsius, with decomposition occurring at higher temperatures. The reversible amorphization behavior observed under reduced pressure conditions suggests potential applications in pressure-responsive materials systems.

Properties

IUPAC Name

(2-phosphonophenyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6P2/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12/h1-4H,(H2,7,8,9)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJPAMQRBHASEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958554
Record name 1,2-Phenylenebis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37451-80-2
Record name Benzene-1,4-diphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037451802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Phenylenebis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Aryl dialkyl phosphonates undergo acid-catalyzed hydrolysis, where the ester groups (-OR) are replaced by hydroxyl groups. For example, benzyl diethyl phosphonate reacts with concentrated hydrochloric acid under reflux to produce benzyl phosphonic acid and ethanol. Extending this to BDPA synthesis, benzene rings functionalized with two dialkyl phosphonate groups (e.g., dimethyl or diethyl esters) are hydrolyzed using aqueous acids.

Key parameters :

  • Acid selection : Hydrochloric acid (most preferred), though dilute nitric or sulfuric acid may also be used.

  • Temperature : Reflux conditions (80–120°C).

  • Reaction time : 4–40 hours, with 5–20 hours optimal for high yields (>80%).

  • Workup : Filtration of crystalline products followed by vacuum drying.

Case Study: Benzene-1,3-diphosphonic Acid Synthesis

A scaled-up synthesis of benzene-1,3-diphosphonic acid involves reacting 119 mg (0.5 mmol) of the diphosphonate precursor with 9 mL H₂O and 1 mL VOSO₄ (1 mol/L) under hydrothermal conditions (160°C, 24 hours). While this method primarily targets metal-organic frameworks (MOFs), the ligand synthesis step follows a two-step protocol akin to ester hydrolysis.

Nitric Acid-Mediated Reaction of Aryl Phosphorus Dihalides

A second method involves the direct reaction of aryl phosphorus dihalides with aqueous nitric acid. This approach is particularly effective for synthesizing aryl phosphonic acids with high purity.

Experimental Procedure

  • Reactants : Benzene phosphorus dichloride (41.1 g) is added dropwise to a stirred mixture of nitric acid and water (1:4 ratio).

  • Temperature control : The exothermic reaction is maintained below 50°C during addition, followed by self-reflux at 80–120°C.

  • Isolation : Cooling precipitates crystalline phenyl phosphonic acid, which is filtered, water-washed, and vacuum-dried (84% yield).

Critical considerations :

  • Nitric acid is essential; substitutions with HCl or H₂SO₄ fail to drive the reaction.

  • Dilute nitric acid (1:4 v/v with water) minimizes side reactions while ensuring complete conversion.

Adaptation for Diphosphonic Acids

To synthesize BDPA, this method requires starting with benzene diphosphorus dichloride (e.g., 1,2- or 1,3-dichloride isomers). However, such precursors are less commercially available, necessitating custom synthesis. A hypothetical pathway involves:

  • Dihalide preparation : Electrophilic substitution of benzene with PCl₃ in the presence of AlCl₃.

  • Nitric acid reaction : Analogous to the mono-phosphonic acid synthesis, but with extended reflux times (24–48 hours) to ensure dual hydrolysis.

Two-Step Phosphorylation-Hydrolysis Approach

A modular strategy involves sequential phosphorylation of benzene derivatives followed by hydrolysis. This method is favored for regioselective synthesis of 1,2- and 1,3-diphosphonic acids.

Step 1: Phosphorylation of Benzene Derivatives

Benzene is functionalized with phosphonate groups via:

  • Friedel-Crafts phosphorylation : Using PCl₃ and AlCl₃ to introduce -PO₃R₂ groups.

  • Michaelis-Arbuzov reaction : Reaction of benzene dihalides with trialkyl phosphites.

Step 2: Acidic Hydrolysis

The dialkyl phosphonate intermediates are hydrolyzed using HCl or HNO₃ under reflux. For example, benzene-1,2-diphosphonic acid is obtained by hydrolyzing its diethyl ester precursor with 6M HCl at 110°C for 12 hours.

Comparative Analysis of Methods

Method Starting Material Yield Reaction Time Purity
Dialkyl ester hydrolysisDialkyl benzenediphosphonate>80%5–20 hoursHigh (crystalline)
Nitric acid routeBenzene phosphorus dihalide84%1.5–5 hoursModerate (requires recrystallization)
Two-step phosphorylationBenzene derivatives60–75%24–48 hoursVariable (depends on phosphorylation efficiency)

Challenges and Optimization Strategies

Regioselectivity in Isomer Synthesis

  • 1,2-diphosphonic acid : Requires ortho-directing groups during phosphorylation, complicating synthesis.

  • 1,3-diphosphonic acid : Achieved via meta-substitution protocols, often employing directing groups like -NO₂.

Byproduct Management

  • Phosphorus-containing byproducts : Generated during nitric acid reactions; mitigated by slow reagent addition and temperature control.

  • Incomplete hydrolysis : Addressed using excess acid and extended reflux times .

Chemical Reactions Analysis

Types of Reactions: Benzenediphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted benzenes .

Scientific Research Applications

Chemical Properties and Structure

Benzenediphosphonic acid has the chemical formula C6H8O6P2\text{C}_6\text{H}_8\text{O}_6\text{P}_2 and features two phosphonic acid groups attached to a benzene ring. Its structure allows it to participate in various chemical reactions, making it a versatile compound in research and industrial applications.

Applications in Material Science

1. Adsorbents for Dye Removal

This compound derivatives have been utilized to synthesize periodic mesoporous organosilicas that serve as effective adsorbents for removing dyes from aqueous solutions. A study demonstrated that these materials could efficiently adsorb cationic dyes like methylene blue and anionic dyes such as orange II from water, showcasing their potential in wastewater treatment applications .

2. Complexing Agents

The compound acts as a complexing agent in various separation processes. Its ability to form stable complexes with metal ions enhances the performance of separation systems, particularly in the extraction of valuable metals from ores or waste streams .

Environmental Applications

1. Remediation of Contaminated Sites

This compound has shown promise in environmental remediation efforts. Its phosphonic acid groups can chelate heavy metals, facilitating their removal from contaminated soils and water bodies. This property is particularly useful in addressing pollution from industrial activities .

2. Phosphate Fertilizers

Due to its phosphonic nature, this compound can be employed in the formulation of phosphate fertilizers. It enhances the availability of phosphorus to plants, thus improving agricultural productivity .

Medicinal Chemistry Applications

1. Antimicrobial Agents

Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. A study highlighted the synthesis of benzylphosphonate derivatives that showed significant activity against Escherichia coli, suggesting their potential use as new antimicrobial agents amid rising antibiotic resistance .

2. Anticancer Research

The compound has been investigated for its cytotoxic effects on cancer cells. Certain derivatives were found to inhibit cell proliferation in human lung adenocarcinoma and glioma cell lines, indicating potential applications in cancer treatment . The structure-activity relationship studies revealed that modifications on the benzene ring significantly influenced the anticancer activity of these compounds.

Data Summary

Application AreaSpecific Use CaseKey Findings
Material ScienceDye adsorptionEffective removal of methylene blue and orange II
Environmental ChemistryHeavy metal remediationChelates heavy metals for soil and water cleanup
AgriculturePhosphate fertilizersEnhances phosphorus availability for plants
Medicinal ChemistryAntimicrobial agentsSignificant activity against E. coli strains
Anticancer researchCytotoxic effects on lung adenocarcinoma cells

Mechanism of Action

The mechanism of action of benzenediphosphonic acid involves its ability to chelate metal ions and form stable complexes. In biological systems, it binds to hydroxyapatite in bones, inhibiting osteoclast-mediated bone resorption. This action is similar to that of bisphosphonates, which are used to treat bone diseases. The compound’s ability to form coordination polymers and metal-organic frameworks is due to its phosphonic acid groups, which can coordinate with metal ions to create stable structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzylphosphonic Acid

  • Molecular Formula : C₇H₉O₃P
  • Molecular Weight : 172.12 g/mol
  • Functional Groups : A single phosphonic acid group attached to a benzyl (-CH₂-C₆H₅) moiety.
  • Key Properties: Lower acidity compared to benzenediphosphonic acid due to the absence of a second phosphonic acid group. Exhibits moderate solubility in polar solvents like water and ethanol . Applications include catalysis and surface modification due to its ability to form stable metal complexes.

4-(Diphenylphosphinoyl)benzoic Acid

  • Molecular Formula : C₁₉H₁₅O₃P
  • Molecular Weight : 330.30 g/mol
  • Functional Groups: Combines a phosphinoyl (-POPh₂) group and a carboxylic acid (-COOH) group on the benzene ring.
  • Key Properties: The phosphinoyl group enhances electron-withdrawing effects, increasing the acidity of the carboxylic acid group. Structural studies reveal planar geometry around the phosphorus atom, facilitating coordination with transition metals . Used in crystallography and materials science for designing metal-organic frameworks (MOFs).

Hypothetical Comparison with this compound

Property This compound (C₆H₆O₆P₂) Benzylphosphonic Acid (C₇H₉O₃P) 4-(Diphenylphosphinoyl)benzoic Acid (C₁₉H₁₅O₃P)
Acidity (pKa) ~1.5–2.5 (estimated for dual -PO₃H₂) ~2.5–3.5 Carboxylic acid: ~2.5; Phosphinoyl: ~1.8
Solubility in Water Moderate to high Moderate Low (due to bulky diphenyl groups)
Coordination Sites 4 (two per phosphonic acid group) 2 2 (phosphinoyl and carboxylate)
Thermal Stability High (>300°C) ~200–250°C ~150–200°C (decomposes with COOH loss)
Applications Metal ion chelation, corrosion inhibition Surface functionalization, catalysis MOF synthesis, crystallographic studies

Key Research Findings and Structural Insights

  • Acidity and Solubility: The dual phosphonic acid groups in this compound likely grant it superior proton-donating capacity compared to benzylphosphonic acid, enabling stronger interactions with metal ions . However, bulky substituents (e.g., diphenylphosphinoyl in benzoic acid derivatives) reduce solubility, as seen in 4-(diphenylphosphinoyl)benzoic acid .
  • Coordination Chemistry: this compound’s four oxygen donor atoms allow it to form stable complexes with divalent metals (e.g., Ca²⁺, Fe³⁺), a trait exploited in water softening. In contrast, benzylphosphonic acid’s single phosphonic group limits its coordination versatility .
  • Thermal Behavior: Phosphonic acids generally exhibit higher thermal stability than carboxylic acids. For instance, 4-(diphenylphosphinoyl)benzoic acid decomposes at lower temperatures due to the labile carboxylic group, whereas this compound’s robust structure resists degradation up to 300°C .

Biological Activity

Benzenediphosphonic acid (BDPA) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicine and environmental science. This article provides an in-depth overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structure and Synthesis

This compound is characterized by two phosphonic acid groups attached to a benzene ring. Its chemical structure allows it to interact with various biological systems, making it a valuable compound in research and therapeutic applications.

Synthesis Methods:

  • Direct Phosphorylation: One common method for synthesizing BDPA involves the direct phosphorylation of benzene derivatives using phosphorous oxychloride.
  • Esterification Reactions: Another method includes the esterification of phosphonic acids with alcohols under specific conditions to yield BDPA and its derivatives.

Mechanisms of Biological Activity

BDPA exhibits several biological activities, including:

  • Antitumor Activity: Studies have shown that BDPA and its derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example, a derivative of BDPA demonstrated a significant reduction in cell viability in osteosarcoma cell lines (SAOS-2) with a viability rate dropping to 55% at high concentrations .
  • Bone Resorption Inhibition: BDPA derivatives are known to inhibit osteoclast-mediated bone resorption. Compounds like clodronic acid (a derivative of methylenediphosphonic acid) are used clinically to treat osteoporosis and metastatic bone disease by preventing excessive bone loss and regulating calcium metabolism .
  • Antimicrobial Properties: Some studies indicate that BDPA can enhance the bactericidal activity of certain antibiotics, making it useful in developing disinfectants and therapeutic agents .

Case Studies

  • Osteosarcoma Treatment:
    A study evaluated the effects of BDPA on osteosarcoma cells, revealing that treatment led to significant apoptosis and gene expression modulation related to cell survival pathways. The compound's ability to induce cell death was linked to its interaction with cellular phospholipids, suggesting potential for further development as an anticancer agent .
  • Bone Metastasis Management:
    Research involving the use of BDPA derivatives in animal models indicated a reduction in bone metastasis spread. The compounds were shown to regulate membrane permeability, facilitating the transport of antitumor drugs into cancerous cells while minimizing systemic toxicity .

Comparative Analysis of Biological Activity

The table below summarizes the biological activities associated with various this compound derivatives:

Compound NameBiological ActivityMechanism of ActionReferences
Clodronic AcidBone resorption inhibitionOsteoclast activity suppression
2-Carboxyethylphenylphosphinic AcidAntitumor activityInduction of apoptosis in SAOS-2 cells
Hydroxyethylidene Diphosphonic Acid (HEDP)Antiarthritic effectsModulation of inflammatory pathways
Sodium Trihydrogen-BenzenediphosphonateBone imaging agentTargeting bone metabolism

Q & A

Q. What are the established synthetic routes for benzenediphosphonic acid, and how can researchers optimize reaction yields?

this compound is typically synthesized via phosphorylation of benzene derivatives using phosphorous acid or its derivatives under controlled acidic conditions. Key steps include:

  • Reagent selection : Use of POCl₃ or H₃PO₃ with catalytic agents (e.g., AlCl₃) to enhance electrophilic substitution .
  • Temperature control : Maintaining 80–120°C to balance reaction kinetics and byproduct formation.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography to isolate high-purity products. Methodological Tip: Optimize yields via Design of Experiments (DoE) to assess variables like stoichiometry and solvent polarity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a multi-technique approach:

  • Spectroscopy : ¹H/³¹P NMR to confirm phosphonic group attachment and benzene ring integrity.
  • Elemental analysis : Verify C:H:P:O ratios within ±0.3% of theoretical values.
  • Thermogravimetric analysis (TGA) : Assess thermal stability and hydration states . Critical Note: For novel derivatives, include X-ray diffraction (XRD) to resolve crystallographic ambiguity .

Q. What are the primary applications of this compound in materials science?

Its strong chelation capacity enables:

  • Metal-organic frameworks (MOFs) : As a linker for transition metals (e.g., Fe³⁺, Cu²⁺) to create porous structures for gas storage.
  • Corrosion inhibition : Formation of stable phosphonate films on metal surfaces. Experimental Design: Compare inhibition efficiency via electrochemical impedance spectroscopy (EIS) in simulated corrosive environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported proton dissociation constants (pKa) of this compound?

Discrepancies often arise from solvent polarity and ionic strength variations. To address this:

  • Standardize conditions : Use 0.1 M KCl as a background electrolyte in potentiometric titrations.
  • Validate with computational models : Employ density functional theory (DFT) to predict pKa values and cross-check experimental data . Case Study: A 2023 study reconciled conflicting pKa values (1.8 vs. 2.4) by identifying hydration-dependent conformational changes .

Q. What strategies mitigate hydrolysis instability in this compound derivatives during biological assays?

Hydrolysis in aqueous media can alter ligand functionality. Solutions include:

  • pH buffering : Maintain pH > 4 to reduce phosphonate group deprotonation.
  • Steric hindrance : Introduce bulky substituents (e.g., methyl groups) on the benzene ring to slow hydrolysis kinetics. Methodological Insight: Monitor degradation via high-performance liquid chromatography (HPLC) with UV detection at 210 nm .

Q. How can computational chemistry enhance the design of this compound-based catalysts?

Advanced methods include:

  • Molecular docking : Simulate interactions between phosphonate groups and substrate active sites.
  • Reaction pathway modeling : Use transition state theory to predict catalytic efficiency for reactions like ester hydrolysis. Validation: Pair computational results with kinetic studies (e.g., Arrhenius plots) to confirm activation energy trends .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing variability in this compound’s coordination behavior?

Address variability via:

  • Multivariate analysis : Principal component analysis (PCA) to identify dominant factors (e.g., metal ion size, solvent dielectric constant).
  • Error propagation models : Quantify uncertainty in stability constant (log K) measurements .

Q. How should researchers document synthetic procedures to ensure reproducibility?

Follow journal guidelines for experimental rigor:

  • Detailed protocols : Specify reaction times, purification gradients, and equipment calibration.
  • Supporting information : Provide raw NMR spectra, XRD crystallographic files, and elemental analysis certificates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Benzenediphosphonic acid

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